2-Propenoic acid, 3-[3-[[(4-methoxyphenyl)sulfonyl]amino]phenyl]-, (2E)-
Overview
Description
2-Propenoic acid, 3-[3-[[(4-methoxyphenyl)sulfonyl]amino]phenyl]-, (2E)- is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propenoic acid moiety attached to a phenyl ring, which is further substituted with a methoxyphenylsulfonylamino group. The (2E) designation indicates the specific geometric configuration of the double bond in the propenoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[3-[[(4-methoxyphenyl)sulfonyl]amino]phenyl]-, (2E)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Sulfonylamino Intermediate: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with aniline to form 4-methoxyphenylsulfonyl aniline.
Coupling with Propenoic Acid: The intermediate is then coupled with propenoic acid under basic conditions to form the desired product. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[3-[[(4-methoxyphenyl)sulfonyl]amino]phenyl]-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenoic acid moiety to a saturated carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nitration typically involves a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
2-Propenoic acid, 3-[3-[[(4-methoxyphenyl)sulfonyl]amino]phenyl]-, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[3-[[(4-methoxyphenyl)sulfonyl]amino]phenyl]-, (2E)- involves its interaction with specific molecular targets and pathways. The compound’s sulfonylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the propenoic acid moiety can participate in conjugation reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)-: Similar structure but lacks the sulfonylamino group.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: Contains a hydroxy group instead of a sulfonylamino group.
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (E)-: Methyl ester derivative with similar structural features.
Uniqueness
The presence of the sulfonylamino group in 2-Propenoic acid, 3-[3-[[(4-methoxyphenyl)sulfonyl]amino]phenyl]-, (2E)- imparts unique chemical and biological properties, distinguishing it from other similar compounds
Properties
IUPAC Name |
(E)-3-[3-[(4-methoxyphenyl)sulfonylamino]phenyl]prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-22-14-6-8-15(9-7-14)23(20,21)17-13-4-2-3-12(11-13)5-10-16(18)19/h2-11,17H,1H3,(H,18,19)/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTSMZTXAZRNPH-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159623 | |
Record name | (2E)-3-[3-[[(4-Methoxyphenyl)sulfonyl]amino]phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1164548-55-3 | |
Record name | (2E)-3-[3-[[(4-Methoxyphenyl)sulfonyl]amino]phenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1164548-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-[3-[[(4-Methoxyphenyl)sulfonyl]amino]phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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